molecular formula C25H33N3O3 B247913 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No. B247913
M. Wt: 423.5 g/mol
InChI Key: YOHQDYZWNJEKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone, also known as GBR 12909, is a selective dopamine reuptake inhibitor (DRI) that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909 works by inhibiting the reuptake of dopamine by presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This results in increased activation of dopamine receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909 has been shown to have a range of biochemical and physiological effects. It can increase locomotor activity, enhance cognitive function, and improve mood. It has also been shown to have neuroprotective effects, potentially through its ability to increase levels of brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909 is a useful tool for investigating the role of dopamine in various physiological and pathological conditions. However, it is important to note that it has limitations in terms of its selectivity for dopamine transporters and potential off-target effects. Additionally, its potency and duration of action may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909. One potential area of investigation is its potential therapeutic applications in conditions such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects. Finally, the development of more selective and potent DRIs could provide new insights into the role of dopamine in the brain and lead to the development of novel therapeutics.

Synthesis Methods

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909 can be synthesized through a multi-step process involving the reaction of 1-benzylpiperidine with piperazine, followed by the coupling of the resulting intermediate with 4-methoxyphenol via a Williamson ether synthesis reaction. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone 12909 has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which can have therapeutic effects in conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

Product Name

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C25H33N3O3/c1-30-23-7-9-24(10-8-23)31-20-25(29)28-17-15-27(16-18-28)22-11-13-26(14-12-22)19-21-5-3-2-4-6-21/h2-10,22H,11-20H2,1H3

InChI Key

YOHQDYZWNJEKCU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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